N-[(1-ethylpyrrolidin-2-yl)methyl][2-methoxy-5-(piperidylsulfonyl)phenyl]carbo xamide N-[(1-ethylpyrrolidin-2-yl)methyl][2-methoxy-5-(piperidylsulfonyl)phenyl]carbo xamide
Brand Name: Vulcanchem
CAS No.: 941494-36-6
VCID: VC4189436
InChI: InChI=1S/C20H31N3O4S/c1-3-22-11-7-8-16(22)15-21-20(24)18-14-17(9-10-19(18)27-2)28(25,26)23-12-5-4-6-13-23/h9-10,14,16H,3-8,11-13,15H2,1-2H3,(H,21,24)
SMILES: CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)OC
Molecular Formula: C20H31N3O4S
Molecular Weight: 409.55

N-[(1-ethylpyrrolidin-2-yl)methyl][2-methoxy-5-(piperidylsulfonyl)phenyl]carbo xamide

CAS No.: 941494-36-6

Cat. No.: VC4189436

Molecular Formula: C20H31N3O4S

Molecular Weight: 409.55

* For research use only. Not for human or veterinary use.

N-[(1-ethylpyrrolidin-2-yl)methyl][2-methoxy-5-(piperidylsulfonyl)phenyl]carbo xamide - 941494-36-6

Specification

CAS No. 941494-36-6
Molecular Formula C20H31N3O4S
Molecular Weight 409.55
IUPAC Name N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-piperidin-1-ylsulfonylbenzamide
Standard InChI InChI=1S/C20H31N3O4S/c1-3-22-11-7-8-16(22)15-21-20(24)18-14-17(9-10-19(18)27-2)28(25,26)23-12-5-4-6-13-23/h9-10,14,16H,3-8,11-13,15H2,1-2H3,(H,21,24)
Standard InChI Key OWMDPSGCSJAQMJ-UHFFFAOYSA-N
SMILES CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)OC

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The compound’s systematic name, N-[(1-ethylpyrrolidin-2-yl)methyl][2-methoxy-5-(piperidylsulfonyl)phenyl]carboxamide, reflects its core structure:

  • Benzamide backbone: A phenyl ring substituted with a methoxy group (position 2) and a piperidylsulfonyl group (position 5).

  • Side chain: An N-[(1-ethylpyrrolidin-2-yl)methyl] group attached to the carboxamide nitrogen .

Molecular Formula: C₂₁H₃₁N₃O₅S
Molecular Weight: 437.56 g/mol (calculated from PubChem data for analogous structures) .

Structural Characterization

Key structural attributes include:

  • Pyrrolidine ring: A five-membered nitrogen-containing ring with an ethyl substituent at position 1 .

  • Piperidylsulfonyl group: A six-membered piperidine ring linked via a sulfonyl (-SO₂-) group to the phenyl ring .

  • Methoxy group: Enhances lipophilicity and influences electronic properties of the aromatic system .

Table 1: Comparative Molecular Properties of Analogous Compounds

PropertyTarget CompoundSulpiride EP3250209B1 Compound
Molecular Weight437.56 g/mol341.43 g/mol400–600 g/mol
Key SubstituentsPiperidylsulfonylSulfamoylQuinoline-sulfonamide
BioactivityHypothetical CNS modulationDopamine D2 antagonismKinase inhibition

Synthesis and Physicochemical Properties

Synthetic Routes

While no direct synthesis is documented, analogous benzamide derivatives are typically prepared via:

  • Sulfonylation: Reaction of 2-methoxy-5-hydroxybenzamide with piperidine sulfonyl chloride under basic conditions .

  • Amide Coupling: Condensation of the sulfonylated benzoyl chloride with (1-ethylpyrrolidin-2-yl)methylamine using coupling agents like HATU or EDC .

Example Reaction Scheme:

2-Methoxy-5-hydroxybenzamide+Piperidine sulfonyl chlorideBase5-(Piperidylsulfonyl)-2-methoxybenzamide\text{2-Methoxy-5-hydroxybenzamide} + \text{Piperidine sulfonyl chloride} \xrightarrow{\text{Base}} \text{5-(Piperidylsulfonyl)-2-methoxybenzamide} + (1-Ethylpyrrolidin-2-yl)methylamineEDC/HOBtTarget Compound\text{+ (1-Ethylpyrrolidin-2-yl)methylamine} \xrightarrow{\text{EDC/HOBt}} \text{Target Compound}

Physicochemical Data

  • Solubility: Predicted low aqueous solubility due to lipophilic pyrrolidine and piperidine moieties.

  • logP: ~2.5 (estimated using PubChem tools for analogs) .

  • pKa: The sulfonyl group confers acidity (pKa ~1.5), while the pyrrolidine nitrogen is basic (pKa ~9.0) .

Pharmacological Activity and Mechanisms

Table 2: Receptor Binding Hypotheses

ReceptorAffinity PredictionRationale
Dopamine D2ModerateShared benzamide backbone with sulpiride
5-HT₃LowSulfonyl groups modulate serotonin binding
Sigma-1UnlikelyNo evidence in analogs

Anticancer Applications

Piperidylsulfonyl derivatives in EP3250209B1 exhibit kinase inhibitory activity, particularly against ATR (ataxia-telangiectasia and Rad3-related kinase) . The target compound may similarly interfere with DNA damage repair pathways in cancer cells.

Proposed Mechanism:

ATR InhibitionImpaired G2/M CheckpointSynergy with DNA-Damaging Agents\text{ATR Inhibition} \rightarrow \text{Impaired G2/M Checkpoint} \rightarrow \text{Synergy with DNA-Damaging Agents}

Applications in Drug Development

Central Nervous System (CNS) Disorders

  • Schizophrenia: Potential D2 antagonism could mitigate positive symptoms .

  • Gastroparesis: Prokinetic effects via dopamine receptor modulation .

Oncology

  • Combination Therapy: ATR inhibition may sensitize tumors to radiation or platinum-based chemotherapeutics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator